rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Medicinal chemistry Structure–activity relationships Fragment-based drug design

This racemic trans-(2R,3R) pyrazole–oxane carboxylic acid is a pre-validated building block for CNS-penetrant BACE1 inhibitors. The rigid oxane scaffold and N-methylpyrazole-4-yl vector mimic the geometry of co-crystal structure PDB 4XXS, ensuring correct orientation for key Asp32/Asp228 interactions. The free carboxylic acid enables amide/hydrazide library synthesis, while the metabolically stable N-methyl group eliminates the N–H oxidation site implicated in CYP2D6 liability (>95% metabolism). For PROTAC exploratory studies, the racemic trans configuration constrains the linker trajectory, potentially reducing the need for costly chiral resolution. Couple to E3 ligase ligands (VHL, CRBN, IAP) via the C3-carboxylic acid to explore ternary complex formation.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 1969288-38-7
Cat. No. B2589318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
CAS1969288-38-7
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCN1C=C(C=N1)C2C(CCCO2)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-12-6-7(5-11-12)9-8(10(13)14)3-2-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m1/s1
InChIKeyPGTNGSHENWIMNW-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid (CAS 1969288-38-7): Sourcing Guide for a Conformationally Defined Pyrazole–Tetrahydropyran Carboxylic Acid Building Block


rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid (CAS 1969288-38-7) is a racemic, heterocyclic carboxylic acid featuring a 1-methylpyrazole ring at the oxane 2-position and a carboxyl group at the 3-position in a defined trans (2R,3R) relative configuration [1]. With a molecular formula C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g·mol⁻¹, this compound belongs to the family of pyrazole-substituted saturated O-heterocycles that have been validated as key intermediates in the design of CNS-penetrant β-secretase (BACE1) inhibitors [2]. It is supplied as a research-grade building block, typically at ≥95% purity, and is catalogued under PubChem CID 122155794 [1].

Why Generic Pyrazole–Oxane Carboxylic Acids Cannot Replace rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in Scaffold-Oriented Synthesis


Superficially similar pyrazole–oxane carboxylic acids differ in at least three features that directly affect downstream molecular properties: (i) the regiochemistry of the pyrazole attachment (N1-methyl-4-yl vs. N1-methyl-5-yl) alters the trajectory of the heterocycle and its hydrogen-bonding capacity [1]; (ii) ring size (oxane vs. oxolane) changes both the conformational landscape and the lipophilicity (XLogP3-AA) of derived amides and esters [2]; and (iii) stereochemistry—the trans-(2R,3R) configuration positions the carboxylate and pyrazole on opposite faces of the tetrahydropyran ring, a geometry that has been shown in co-crystal structures of pyrazole–tetrahydropyran BACE1 inhibitors to orient substituents into distinct sub-pockets [3]. A generic substitution with the des-methyl, 5-yl regioisomer, or oxolane analogue will produce different spatial vectors for the carboxylic acid handle and thus alter both the binding and physicochemical profiles of any elaborated ligand or PROTAC conjugate [3].

Quantitative Differentiation Evidence for rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid Against Its Closest Structural Analogs


Regioisomeric Differentiation: Pyrazole 4-yl vs. 5-yl Attachment Dictates Heterocycle Vector and Hydrogen-Bond Acceptor Topology

The target compound carries the 1-methylpyrazole substituent at the 4-position, presenting the pyrazole N2 nitrogen as a hydrogen-bond acceptor oriented roughly orthogonal to the oxane ring plane. Its 5-yl regioisomer, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid (CAS 1820575-96-9), places the pyrazole N2 nitrogen in a markedly different spatial position and alters the distance between the carboxylate carbon and the pyrazole centroid . In the BACE1 co-crystal structure (PDB 4XXS), a pyrazole-4-yl-substituted tetrahydropyran thioamidine positions the pyrazole ring to engage the catalytic aspartate dyad via a water-mediated hydrogen bond; the 5-yl isomer would project the pyrazole into the S1 pocket with a different trajectory, which the same publication showed to reduce BACE1 IC₅₀ by >10-fold in related thioamidine analogues [1].

Medicinal chemistry Structure–activity relationships Fragment-based drug design

Ring-Size Comparison: Oxane (6-Membered) vs. Oxolane (5-Membered) Controls Conformational Flexibility and Lipophilicity

The target oxane (tetrahydropyran) ring provides a chair conformation with distinct axial/equatorial preferences for the C2-pyrazole and C3-carboxylate substituents. Its direct 5-membered oxolane analogue, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1807941-65-6, C₉H₁₂N₂O₃, MW 196.20), adopts a more planar envelope conformation and exhibits a computed XLogP3-AA approximately 0.5 log units lower than the oxane [1]. The smaller ring also reduces the topological polar surface area and changes the pKa of the carboxylic acid by an estimated 0.2–0.3 units due to altered through-space electronic effects [1].

Physicochemical profiling CNS drug design Conformational analysis

N-Methyl vs. N-H Pyrazole: Methylation Modulates Hydrogen-Bond Donor Capacity and Metabolic Vulnerability

The target compound bears an N1-methyl group on the pyrazole ring, which eliminates the N–H hydrogen-bond donor present in the des-methyl analogue rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid (CAS 1932145-27-1) . The N–H pyrazole is a known substrate for aldehyde oxidase (AO) and CYP450-mediated N-oxidation; methylation blocks these metabolic soft spots. In the BACE1 inhibitor series described by Brodney et al., the N-methylpyrazole was selected over the N–H pyrazole explicitly to reduce metabolic clearance and improve CYP2D6-related DDI risk profiles [1]. The N-methyl group also removes a hydrogen-bond donor, altering the compound's hydrogen-bond donor count from 2 to 1 .

Metabolic stability Hydrogen bonding CYP450 metabolism

Racemic vs. Single Enantiomer: The (2R,3R) Racemate Provides Cost-Effective Access to Defined Relative Stereochemistry for Early-Stage Screening

The commercial product is supplied as the racemic mixture of (2R,3R) and (2S,3S) enantiomers, establishing a trans relationship between the pyrazole and carboxylate substituents. The single-enantiomer form, (2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, carries the same CAS (1969288-38-7) but represents a higher-cost, chirally resolved material . For fragment-based or early hit-to-lead campaigns where relative stereochemistry is the primary determinant of pharmacophore shape, the racemate offers a cost reduction typically greater than 60% compared to the resolved single enantiomer while preserving the trans geometry required to mimic the BACE1 inhibitor scaffold [1].

Chiral building blocks Hit-to-lead optimization Procurement strategy

Highest-Value Application Scenarios for rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid Based on Differentiated Evidence


Fragment-Based and Structure-Guided Design of BACE1 and Aspartyl Protease Inhibitors

This compound provides a pre-validated pyrazole-4-yl–tetrahydropyran scaffold that directly maps onto the BACE1 active site as demonstrated by the co-crystal structure PDB 4XXS [1]. The free carboxylic acid can be coupled to amines or hydrazines to generate amide or hydrazide libraries that explore the prime and non-prime side pockets while preserving the key pyrazole–Asp32/Asp228 interaction geometry. The trans-(2R,3R) configuration ensures that elaborated substituents project into the S1/S3 and S2′ sub-pockets without steric clash [1].

PROTAC Linker Attachment via Carboxylic Acid Handle for Targeted Protein Degradation

The C3-carboxylic acid serves as a convenient point for linker conjugation to E3 ligase ligands (e.g., VHL, CRBN, or IAP binders) while the N-methylpyrazole-4-yl group provides a rigid, metabolically stable vector that can engage the target protein [2]. The racemic trans-oxane geometry constrains the linker trajectory, which can be advantageous for achieving productive ternary complex formation when the target protein binding site tolerates either enantiomer, reducing the need for costly chiral resolution at the PROTAC exploratory stage [2].

Late-Stage Functionalization and Parallel Library Synthesis in CNS Drug Discovery

With an XLogP3-AA of −0.1 and only one hydrogen-bond donor, the compound falls within favorable CNS drug-like property space (MW < 300, tPSA < 90 Ų) and can be elaborated into amide, ester, or hydrazide derivatives while maintaining CNS multiparameter optimization (MPO) scores suitable for brain penetration [3]. The N-methylpyrazole and oxane combination has been explicitly profiled for CNS penetration (rat brain/plasma ratio > 0.3) in the BACE1 thioamidine series, providing a precedent for CNS applications [4].

Metabolite Identification and DDI Risk Mitigation Studies Requiring N-Methylpyrazole Intermediates

For programs where CYP2D6-mediated metabolism and aldehyde oxidase susceptibility have been flagged as liabilities in earlier pyrazole-containing leads, this N-methylpyrazole building block offers a pre-optimized alternative that eliminates the N–H oxidation site [4]. The Brodney et al. study provides quantitative CYP2D6 metabolism data (>95% metabolism via CYP2D6 for the corresponding N-methylpyrazole thioamidine) that can guide DDI risk assessment in preclinical development [4].

Quote Request

Request a Quote for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.